

# Establishing a Reference Standard for 2-Methyl-4-octanone: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Methyl-4-octanone

Cat. No.: B1585218

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This guide provides a comprehensive comparison of **2-Methyl-4-octanone** as a reference standard, detailing its physicochemical properties, analytical characterization, and a comparative analysis with alternative ketones utilized in proteomics and pharmaceutical development. Experimental data and detailed protocols are provided to assist in the establishment and verification of a **2-Methyl-4-octanone** reference standard.

## Physicochemical Properties and Specifications

**2-Methyl-4-octanone** is a branched-chain ketone with applications as a building block in proteomics research and as an intermediate in pharmaceutical synthesis.<sup>[1][2][3]</sup> Its identity and purity are critical for the reliability and reproducibility of these applications.

Property	Specification	Source
Chemical Name	2-Methyl-4-octanone	IUPAC
Synonyms	n-Butyl isobutyl ketone	[3]
CAS Number	7492-38-8	[3]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O	[3]
Molecular Weight	142.24 g/mol	[3]
Appearance	Clear, colorless liquid	[2]
Purity (by GC)	≥98.5%	[2]
Refractive Index (@ 20°C)	1.4145-1.4175	[2]

## Analytical Characterization for Reference Standard Establishment

A combination of analytical techniques is essential for the comprehensive characterization of a **2-Methyl-4-octanone** reference standard.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a primary method for assessing the purity of volatile compounds like **2-Methyl-4-octanone** and for identifying potential impurities.

Table 2: Comparison of Purity Data from Different Suppliers

Supplier	Purity Specification (by GC)
Thermo Scientific Chemicals	≥98.5% <a href="#">[2]</a>
Santa Cruz Biotechnology	≥98% <a href="#">[3]</a>

Potential Impurities:

Based on common synthesis routes such as the Grignard reaction or alkylation of ketones, potential impurities could include:

- Isomers: 3-Methyl-4-octanone, 5-Methyl-4-octanone.
- Unreacted Starting Materials: e.g., Isovaleronitrile, butylmagnesium bromide.
- By-products of Synthesis: e.g., Alcohols from incomplete oxidation, higher molecular weight condensation products.

## Spectroscopic Identification

Spectroscopic methods provide confirmation of the molecular structure.

Table 3: Spectroscopic Data for **2-Methyl-4-octanone**

Technique	Key Data and Observations	Source
Mass Spectrometry (MS)	Molecular Ion (M+) at $m/z = 142$ . Characteristic fragmentation pattern.	NIST[4]
Infrared (IR) Spectroscopy	Strong C=O stretch characteristic of a ketone.	PubChem[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy	$^1\text{H}$ and $^{13}\text{C}$ NMR spectra consistent with the 2-Methyl-4-octanone structure.	SpectraBase[6]

## Comparison with Alternative Ketone Building Blocks

While **2-Methyl-4-octanone** is utilized in proteomics, other ketones also serve as important building blocks.

Table 4: Comparative Analysis of Ketone Building Blocks

Ketone	Structure	Key Features and Applications
2-Methyl-4-octanone	<chem>CCCCC(=O)CC(C)C</chem>	Building block for proteomics research and pharmaceutical intermediates. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
2-Octanone	<chem>CCCCCCC(=O)C</chem>	Used as a solvent and in the synthesis of fragrances and flavorings.
3-Octanone	<chem>CCCCC(=O)CC</chem>	Utilized in organic synthesis and as a fragrance component.
5-Nonanone	<chem>CCCC(=O)CCCC</chem>	A larger ketone used in various organic syntheses.

## Experimental Protocols

### Protocol for Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of a **2-Methyl-4-octanone** sample and identify any volatile impurities.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

- Injector Temperature: 250°C
- Detector Temperature: 280°C
- Oven Temperature Program:

- Initial Temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C.
- Hold: 5 minutes at 200°C.
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min
- Injection Volume: 1 µL (splitless)

#### Sample Preparation:

- Prepare a 1 mg/mL solution of the **2-Methyl-4-octanone** sample in a suitable solvent (e.g., dichloromethane or hexane).
- Vortex to ensure complete dissolution.

#### Data Analysis:

- Calculate the area percent of the main peak corresponding to **2-Methyl-4-octanone**.
- Identify and quantify any impurity peaks.

## Protocol for Structural Confirmation by <sup>1</sup>H NMR Spectroscopy

Objective: To confirm the chemical structure of the **2-Methyl-4-octanone** sample.

#### Instrumentation:

- NMR Spectrometer (e.g., 400 MHz).

#### Sample Preparation:

- Dissolve approximately 10 mg of the **2-Methyl-4-octanone** sample in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Transfer the solution to an NMR tube.

#### Data Acquisition:

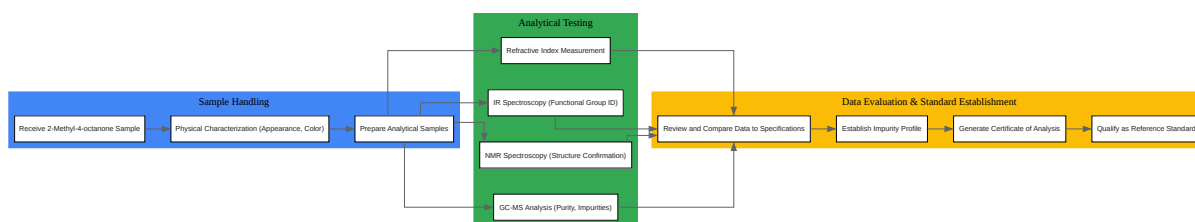
- Acquire a  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

#### Data Analysis:

- Analyze the chemical shifts, integration, and multiplicity of the peaks to confirm they are consistent with the structure of **2-Methyl-4-octanone**.

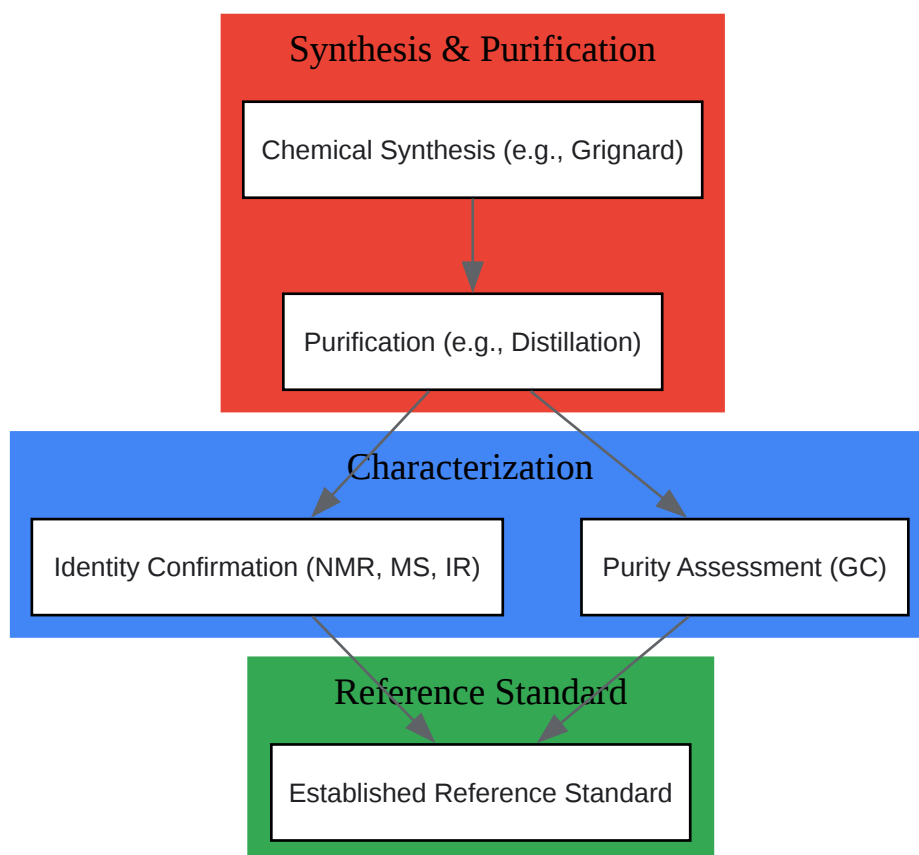
## Visualizing the Workflow

The following diagrams illustrate the key workflows for establishing a reference standard.



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Caption: Experimental workflow for establishing a **2-Methyl-4-octanone** reference standard.



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## References

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